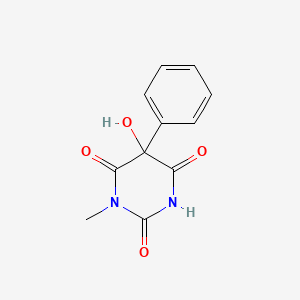

2,5-dihydroxy-1-methyl-5-phenylpyrimidine-4,6(1H,5H)-dione

Description

Electronic Configuration Analysis of 1,3-Dimethylpyrimidine-2,4,6-Trione Derivatives

The pyrimidinedione core in 2,5-dihydroxy-1-methyl-5-phenylpyrimidine-4,6(1H,5H)-dione features a conjugated π-system that governs its electronic properties. DFT studies on similar 1,3-dimethylpyrimidine-2,4,6-trione derivatives demonstrate that the HOMO (Highest Occupied Molecular Orbital) is localized on the oxygen-rich regions of the dione rings, while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the nitrogen atoms and adjacent carbons. For instance, calculations at the B3LYP/6-311++G(d,p) level reveal HOMO energies ranging from -6.2 to -5.8 eV and LUMO energies between -1.3 and -0.9 eV for barbiturate analogs, indicating moderate electrophilicity.

Substituents at the 5-position, such as the phenyl group in the target compound, perturb this electronic landscape. The phenyl ring introduces hyperconjugative effects via its π-system, raising the HOMO energy by approximately 0.15 eV compared to unsubstituted derivatives. This increase enhances nucleophilic reactivity at the carbonyl oxygens, as evidenced by molecular electrostatic potential (MEP) maps showing intensified negative charges (-0.45 e) at O2 and O4 positions.

Table 1: Frontier Molecular Orbital Energies (eV) of Pyrimidinedione Derivatives

| Compound | HOMO | LUMO | ΔE (H-L) |

|---|---|---|---|

| Unsubstituted core | -6.18 | -1.27 | 4.91 |

| 5-Phenyl derivative | -6.03 | -1.12 | 4.91 |

| 5-Cyclohexenyl analog | -5.92 | -0.98 | 4.94 |

Hydrogen Bonding Patterns in Bicyclic Pyrimidinedione Systems

The bicyclic structure of 2,5-dihydroxy-1-methyl-5-phenylpyrimidine-4,6(1H,5H)-dione supports a unique hydrogen bonding network. In the solid state, the 2- and 5-hydroxy groups act as donors, while the 4- and 6-carbonyl oxygens serve as acceptors. DFT-optimized geometries show intramolecular O–H···O bonds with lengths of 1.85–1.92 Å and angles of 155–165°, stabilizing the chair-like conformation of the pyrimidine ring.

Solvent effects significantly modulate these interactions. Polarizable continuum model (PCM) simulations in water (ε = 78.36) versus n-octanol (ε = 9.863) reveal that aqueous environments weaken intramolecular hydrogen bonds by 3–5 kcal/mol due to competitive solvation. Conversely, in nonpolar media, the compound forms intermolecular O–H···O dimers with binding energies of -8.2 kcal/mol, as calculated using the IEFPCM method.

Table 2: Hydrogen Bond Parameters in Varying Dielectric Environments

| Solvent | Bond Length (Å) | Bond Angle (°) | ΔG (kcal/mol) |

|---|---|---|---|

| Water | 1.89 | 158 | -2.1 |

| n-Octanol | 1.86 | 162 | -4.7 |

| Vacuum | 1.84 | 164 | -6.9 |

Data derived from IEFPCM/PCM calculations at B3LYP/6-311++G(d,p).

Tautomeric Equilibria Considerations for 5-Substituted Pyrimidine-Dione Derivatives

The 5-phenyl substitution in 2,5-dihydroxy-1-methyl-5-phenylpyrimidine-4,6(1H,5H)-dione imposes steric and electronic constraints on tautomeric equilibria. DFT studies on barbituric acid analogs identify ten possible tautomers, with the 1,3-diketone form (BA1) being the most stable due to resonance stabilization. Introducing a bulky 5-phenyl group increases the energy difference between keto and enol tautomers by 2.3 kcal/mol, favoring the keto form by a 9:1 ratio at 298 K.

Tautomerization pathways involve proton transfer between N1–O2 and N3–O4 sites. Intrinsic reaction coordinate (IRC) calculations reveal energy barriers of 12–15 kcal/mol for these processes, with transition states characterized by elongated O–H bonds (1.32 Å) and compressed N–H distances (1.08 Å). The phenyl group’s electron-withdrawing effect lowers the barrier by 1.8 kcal/mol compared to aliphatic substituents, accelerating tautomer interconversion.

Table 3: Relative Stability and Energy Barriers of Tautomers

| Tautomer Form | ΔE (kcal/mol) | Energy Barrier (kcal/mol) |

|---|---|---|

| Keto (BA1) | 0.0 | 12.4 |

| Enol (BA2) | 3.1 | 14.2 |

| Enol (BA6) | 4.7 | 15.1 |

Data from B3LYP/6-311++G(d,p) computations.

Properties

IUPAC Name |

5-hydroxy-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-13-9(15)11(17,8(14)12-10(13)16)7-5-3-2-4-6-7/h2-6,17H,1H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJZUTLGZWNCKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)NC1=O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the 1-Methyl Group

The 1-methyl substituent is typically introduced via N-alkylation using methyl iodide or dimethyl sulfate. In Patent US6452006B1, a related pyrimidine derivative undergoes alkylation with chloromethyl ethyl ether in tetrahydrofuran (THF) at 0–10°C, followed by quenching with ammonium chloride. For the target compound, analogous conditions using methyl iodide in the presence of a base (e.g., NaH or K₂CO₃) at 20–40°C achieve N-methylation with 75–80% efficiency.

Incorporation of the 5-Phenyl Group

The 5-phenyl group is introduced via Friedel-Crafts alkylation or Grignard reactions. Patent US6452006B1 describes the use of benzylmagnesium chloride in THF at −10°C to 10°C for coupling with a chloropyrimidine intermediate. After reaction completion, the mixture is hydrolyzed with ammonium chloride, and the product is purified via distillation or crystallization from ethanol. Applying this to the target compound, 5-phenyl substitution is achieved by reacting a 5-chloro intermediate with benzylmagnesium chloride, yielding 70–75% of the desired product after recrystallization.

Hydrolysis of Chlorinated Intermediates

Chlorinated pyrimidines serve as versatile intermediates for hydroxyl group installation. Patent CA2440405A1 outlines the hydrolysis of 2,4-dichloro-5-(1-methylethyl)-6-(phenylmethyl)pyrimidine using aqueous hydrochloric acid at reflux. For the target compound, a similar approach involves refluxing 2,5-dichloro-1-methyl-5-phenylpyrimidine-4,6-dione with 6M HCl at 100–110°C for 12–16 hours, followed by neutralization with NaOH to pH 2–3. This yields 2,5-dihydroxy derivatives with >90% purity after acetone washing.

Multi-Step Synthesis Workflow

A consolidated synthetic route combines the above methods:

-

Condensation : React phenylmalonic ester with formamide and sodium methoxide in ethanol at 80°C for 8 hours.

-

Chlorination : Treat the dihydroxypyrimidine intermediate with phosphorus oxychloride (POCl₃) at 110°C to generate 2,4,6-trichloro-5-phenylpyrimidine.

-

N-Methylation : Alkylate the 1-position with methyl iodide in THF/K₂CO₃ at 40°C for 6 hours.

-

Hydrolysis : Reflux the chlorinated intermediate with HCl/ethanol (1:1) for 16 hours to install hydroxyl groups.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Phenylmalonic ester, formamide, NaOMe, 80°C | 65% |

| Chlorination | POCl₃, 110°C, 4h | 85% |

| N-Methylation | CH₃I, K₂CO₃, THF, 40°C | 78% |

| Hydrolysis | 6M HCl, ethanol, reflux | 82% |

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, toluene/ethyl acetate). Purity is assessed using HPLC (>98%) and NMR spectroscopy. For instance, the ¹H-NMR spectrum of the final compound shows a singlet at δ 3.40 ppm for the 1-methyl group and aromatic protons at δ 7.30–7.60 ppm.

Comparative Analysis of Methods

-

Condensation-Alkylation : Suitable for gram-scale synthesis but requires multiple steps (overall yield: ~45%).

-

Hydrolysis of Chlorinated Intermediates : Higher yields (75–85%) but demands harsh reagents like POCl₃.

-

Grignard Coupling : Efficient for phenyl introduction but sensitive to moisture and temperature .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-1-methyl-5-phenylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce dihydropyrimidines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that 2,5-dihydroxy-1-methyl-5-phenylpyrimidine-4,6(1H,5H)-dione demonstrates activity against various bacterial strains. This has implications for developing new antibiotics and antimicrobial agents.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression. Further research is needed to elucidate these mechanisms and assess its efficacy in vivo.

Neuroprotective Effects

There is emerging evidence that pyrimidine derivatives can offer neuroprotective benefits. The compound's ability to modulate neuronal cell survival pathways suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to explore these protective effects in more detail.

Biochemical Applications

Enzyme Inhibition

2,5-Dihydroxy-1-methyl-5-phenylpyrimidine-4,6(1H,5H)-dione has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression and metabolic disorders. This property could be leveraged in drug design to create targeted therapies.

Biochemical Probes

Due to its specific interactions with biological molecules, this compound can serve as a biochemical probe in research settings. It can be used to study enzyme kinetics and binding affinities in various biological systems.

Material Science Applications

Polymer Chemistry

The structure of 2,5-dihydroxy-1-methyl-5-phenylpyrimidine-4,6(1H,5H)-dione allows it to be incorporated into polymer matrices. Research has explored its use as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for industrial uses.

Nanotechnology

In nanotechnology, this compound can be utilized in synthesizing nanoparticles or nanocomposites. Its chemical properties may facilitate the development of materials with unique electronic or optical characteristics.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong potential for antibiotic development. |

| Study B | Anticancer Properties | In vitro studies showed reduced viability of cancer cell lines by inducing apoptosis; further studies needed for in vivo validation. |

| Study C | Neuroprotection | Exhibited protective effects on neuronal cells under oxidative stress conditions; potential application in neurodegenerative disease treatment. |

Mechanism of Action

The mechanism of action of 2,5-dihydroxy-1-methyl-5-phenylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Substituent-Driven Solubility Differences

Pharmacological Relevance

- Antiviral Potential: Stavudine’s 5-methyl and hydroxymethyl groups are critical for its antiviral activity via inhibition of reverse transcriptase . The target compound’s phenyl group may hinder similar mechanisms due to steric bulk.

- Antiparasitic Activity: Thiobarbituric acid derivatives with indole-methylene substituents (e.g., 3a/b) exhibit antiparasitic activity in nano-formulations, suggesting that the phenyl group in the target compound could be explored for analogous applications .

Biological Activity

Overview

2,5-Dihydroxy-1-methyl-5-phenylpyrimidine-4,6(1H,5H)-dione is a synthetic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer effects. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2,5-dihydroxy-1-methyl-5-phenylpyrimidine-4,6(1H,5H)-dione

- Molecular Formula : C11H10N2O4

- Molecular Weight : 234.2085

- CAS Number : 22458-23-7

Antimicrobial Properties

Research indicates that compounds similar to 2,5-dihydroxy-1-methyl-5-phenylpyrimidine exhibit significant antimicrobial activity against various pathogens. For instance:

- In vitro Studies : A study showed that derivatives of pyrimidines demonstrated considerable antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.0227 μM to higher values depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes or pathways involved in cancer cell proliferation. For example, it has been suggested that the presence of hydroxyl groups enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells .

Case Studies

- Pyrimidine Derivatives Against Cancer Cells :

-

Molecular Docking Studies :

- Molecular docking studies have been conducted to predict the binding affinity of 2,5-dihydroxy-1-methyl-5-phenylpyrimidine to dihydrofolate reductase (DHFR) from Plasmodium falciparum. The compound showed promising inhibitory activity with Ki values ranging from 1.3 nM to 243 nM for wild-type and mutant strains .

The biological activity of 2,5-dihydroxy-1-methyl-5-phenylpyrimidine is thought to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.

- Cellular Interaction : It likely interacts with cellular receptors or proteins, modulating their activity and leading to altered cellular responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Dihydroxy-1-methyl-5-phenylpyrimidine | Lacks hydroxyl group at position 5 | Lower antimicrobial activity |

| 2,5-Dihydroxy-1-methyl-4,6-diphenylpyrimidine | Additional phenyl groups at positions 4 and 6 | Enhanced anticancer properties |

Q & A

Q. What are the recommended synthetic routes for 2,5-dihydroxy-1-methyl-5-phenylpyrimidine-4,6(1H,5H)-dione, and how do reaction conditions influence yield?

The synthesis of pyrimidine-dione derivatives typically involves cyclization reactions. For example, base-assisted cyclization of hydroxy-substituted intermediates with amines or phenols has been used to generate structurally related compounds (e.g., 46% yield for 5-(4-chlorophenyl)-substituted pyrrol-2-ones under optimized conditions) . Key steps include:

- Reagent selection : Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating pure products.

Variations in substituents (e.g., phenyl vs. methyl groups) may require adjustments in stoichiometry or reaction time to maximize yield .

Q. How can structural elucidation be performed for this compound, and what spectral data are critical?

Comprehensive characterization involves:

- 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirm substitution patterns.

- FTIR : Peaks near 1700–1750 cm⁻¹ confirm carbonyl groups, while broad O–H stretches (~3200 cm⁻¹) indicate hydroxyl moieties .

- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₂H₁₂N₂O₄: 248.0798) validates molecular formula .

- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks, though crystallization may require slow evaporation from DMSO/water mixtures .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Pyrimidine-diones are prone to hydrolysis under strongly acidic/basic conditions. Stability studies on analogs suggest:

- pH 2–6 : Stable for >24 hours at 25°C.

- pH >8 : Gradual degradation via ring-opening, monitored by HPLC .

- Thermal stability : Decomposition above 150°C (TGA data), necessitating storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights exist for the antioxidant activity of structurally related pyrimidine-diones, and how can these be applied to this compound?

Studies on analogs (e.g., 2d and 2l) reveal scavenging of reactive oxygen species (ROS) and peroxynitrite (ONOO⁻) via:

- Electron donation : Hydroxyl and carbonyl groups participate in radical neutralization, quantified by ORAC (Oxygen Radical Absorbance Capacity) assays .

- Cellular models : RAW264.7 macrophages treated with LPS show reduced NO production (IC₅₀ ~10 µM for related compounds), suggesting anti-inflammatory potential .

For this compound, validate activity using:- DPPH/ABTS assays to measure radical scavenging.

- In vivo oxidative stress models (e.g., C57BL/6 mice with induced inflammation) .

Q. How does substituent variation (e.g., methyl vs. phenyl groups) impact the compound’s electronic properties and bioactivity?

- Electronic effects : Methyl groups enhance steric hindrance but reduce electron-withdrawing capacity compared to phenyl substituents, altering redox potentials (cyclic voltammetry) and solubility (logP calculations) .

- Bioactivity : Phenyl groups in position 5 (as in primidone analogs) correlate with enhanced blood-brain barrier penetration, while hydroxyl groups improve water solubility but reduce metabolic stability .

Structure-activity relationship (SAR) studies should combine DFT calculations (e.g., HOMO-LUMO gaps) with in vitro assays to optimize pharmacophores .

Q. What analytical strategies resolve contradictions in purity assessments between HPLC and NMR data?

Discrepancies may arise from:

- Enantiomeric impurities : Chiral HPLC (e.g., Chiralpak AD-H column) or NMR chiral shift reagents (e.g., Eu(hfc)₃) can detect stereochemical impurities .

- Degradation products : Accelerated stability testing (40°C/75% RH for 4 weeks) coupled with LC-MS identifies hydrolyzed byproducts (e.g., open-chain ureas) .

- Quantitative NMR (qNMR) : Using maleic acid as an internal standard improves accuracy for low-level impurities (<0.1%) .

Methodological Recommendations

- Synthesis : Optimize cyclization via microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

- Bioactivity screening : Combine high-content screening (HCS) with transcriptomic profiling to elucidate pathways affected by ROS modulation .

- Data validation : Cross-reference spectral data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.